![molecular formula C5H5NOS B1588974 5-Methylthiazole-4-carbaldehyde CAS No. 261710-79-6](/img/structure/B1588974.png)
5-Methylthiazole-4-carbaldehyde
Overview
Description
5-Methylthiazole-4-carbaldehyde is an organic compound with the molecular formula C5H5NOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its aromatic properties and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes. One common method includes the reduction of thiazole esters to form the desired aldehyde . The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: 5-Methylthiazole-4-carboxylic acid
Reduction: 5-Methylthiazole-4-methanol
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
5-Methylthiazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylthiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways.
Pathways Involved: It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes. Additionally, it can modulate cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 4-Methylthiazole-5-carbaldehyde
- 2-Methylthiazole-4-carbaldehyde
- 5-Ethylthiazole-4-carbaldehyde
Comparison: 5-Methylthiazole-4-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Biological Activity
5-Methylthiazole-4-carbaldehyde (MTC) is a heterocyclic organic compound characterized by its thiazole ring and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 127.16 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The structural features of MTC play a crucial role in its biological activity. The presence of the methyl group at the 5-position and the carbaldehyde group at the 4-position contribute to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₅H₅NOS |
Molecular Weight | 127.16 g/mol |
Functional Groups | Thiazole, Aldehyde |
Antimicrobial Properties
MTC has been studied for its potential antimicrobial effects, particularly against various bacterial strains. Research indicates that thiazole derivatives can exhibit significant antibacterial activity, which is essential for developing new therapeutic agents against resistant bacterial infections.
Anticancer Activity
The anticancer potential of MTC is notable, as studies show that it can induce apoptosis in cancer cells. This process involves disrupting mitochondrial function and activating caspase enzymes, which are critical in programmed cell death pathways. The compound's ability to modulate cell signaling pathways further enhances its anticancer properties .
Anti-inflammatory Effects
Research has demonstrated that MTC and its derivatives possess anti-inflammatory properties. In vivo studies using carrageenan-induced mouse paw edema models have shown that compounds related to MTC can effectively reduce inflammation, with some exhibiting better activity than established anti-inflammatory drugs like indomethacin . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a significant role in inflammatory responses .
The mechanism of action for MTC involves several biochemical pathways:
- Enzyme Interaction : MTC interacts with specific enzymes and receptors, leading to the activation or inhibition of various biochemical pathways.
- Induction of Apoptosis : The compound disrupts mitochondrial membrane potential and activates caspases, resulting in apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : MTC inhibits COX-1 enzymes, reducing the production of pro-inflammatory mediators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MTC against several bacterial strains. Results indicated that MTC exhibited significant inhibition zones, suggesting its potential as an antibacterial agent.
- Cancer Cell Studies : In vitro experiments demonstrated that MTC treatment led to a dose-dependent increase in apoptotic cells among various cancer cell lines. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Research : In a mouse model of inflammation, administration of MTC derivatives resulted in a marked reduction in paw edema compared to controls. Histopathological examinations revealed decreased inflammatory cell infiltration in treated groups .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOHAAXXVHNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454892 | |
Record name | 5-Methylthiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261710-79-6 | |
Record name | 5-Methylthiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.